Home > Products > Screening Compounds P110626 > Dihydroartemisinin
Dihydroartemisinin - 98672-75-4

Dihydroartemisinin

Catalog Number: EVT-8020272
CAS Number: 98672-75-4
Molecular Formula: C15H24O5
Molecular Weight: 284.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Artenimol is an artemisinin derivative and antimalarial agent used in the treatment of uncomplicated *Plasmodium falciparum* infections. It was first authorized for market by the European Medicines Agency in October 2011 in combination with [DB13941] as the product Eurartesim. Artemisinin combination therapy is highly effective against malaria and stongly recommended by the World Health Organization.
Artenimol is an active metabolite of artesunate, with anti-malarial activity, and potential insulin sensitivity-improving, anti-inflammatory, immunomodulating and antineoplastic activities. Upon administration of artenimol and the hydrolysis of its active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells (RBCs), reactive oxygen species (ROS) and carbon-centered radicals form, which damage and kill parasitic organisms. Artenimol may also increase insulin sensitivity and improve insulin resistance. In addition, artenimol induces the 26S proteasome-mediated degradation of the androgen receptor (AR), thereby lowering AR expression, which may prevent androgen-responsive cellular proliferation. It also reduces luteinizing hormone LH) and testosterone levels, and may improve polycystic ovary syndrome (PCOS). In addition, artenimol may modulate the immune system and may inhibit tumor cell proliferation through various apoptotic and non-apoptotic pathways.
Source

The primary source of dihydroartemisinin is the plant Artemisia annua. The extraction process involves harvesting the leaves and flowers of the plant, followed by solvent extraction methods to isolate artemisinin. Dihydroartemisinin is then synthesized from artemisinin through reduction reactions.

Classification

Dihydroartemisinin falls under the following classifications:

  • Chemical Class: Sesquiterpene lactones
  • Functional Group: Endoperoxide
  • Therapeutic Class: Antimalarial agent
Synthesis Analysis

Methods

Dihydroartemisinin can be synthesized through several methods, primarily involving the reduction of artemisinin. The most common synthetic routes include:

  1. Chemical Reduction:
    • The reduction of artemisinin can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride in an organic solvent like tetrahydrofuran or ether. This method typically yields high purity dihydroartemisinin.
  2. Biotransformation:
    • Microbial fermentation techniques have also been explored, where specific strains of fungi or bacteria are used to convert artemisinin into dihydroartemisinin under controlled conditions.
  3. Enzymatic Reduction:
    • Enzymatic methods utilizing specific enzymes capable of reducing the endoperoxide bond in artemisinin have been investigated, offering a more environmentally friendly approach to synthesis.

Technical Details

The chemical reduction often requires careful control of reaction conditions, including temperature and pH, to maximize yield and minimize by-products. The purity of dihydroartemisinin can be confirmed through techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

Dihydroartemisinin has a complex molecular structure characterized by an endoperoxide bridge. Its chemical formula is C15H24O5C_{15}H_{24}O_5, and it features a bicyclic structure with a peroxide functional group.

Data

  • Molecular Weight: 284.36 g/mol
  • Molecular Formula: C₁₅H₂₄O₅
  • Structural Formula:
    C15H24O5\text{C}_{15}\text{H}_{24}\text{O}_{5}

The three-dimensional structure can be visualized using molecular modeling software, which illustrates the arrangement of atoms and bonds within the compound.

Chemical Reactions Analysis

Reactions

Dihydroartemisinin participates in various chemical reactions, primarily due to its reactive endoperoxide moiety. Key reactions include:

  1. Decomposition Reactions:
    • Under acidic or basic conditions, dihydroartemisinin can decompose, leading to the formation of reactive intermediates that can further react with biological targets.
  2. Oxidation Reactions:
    • Dihydroartemisinin can undergo oxidation to form more reactive derivatives, which may enhance its antimalarial activity.
  3. Conjugation Reactions:
    • The compound can react with thiols or amines, forming conjugates that may exhibit altered pharmacological properties.

Technical Details

The stability of dihydroartemisinin is influenced by environmental factors such as light and temperature, necessitating careful storage conditions to maintain its efficacy.

Mechanism of Action

Process

Dihydroartemisinin exerts its antimalarial effects primarily through the generation of free radicals upon interaction with heme, a component released during hemoglobin digestion by malaria parasites. The mechanism involves:

  1. Activation:
    • The endoperoxide bond in dihydroartemisinin reacts with iron ions from heme, leading to the cleavage of the peroxide bond.
  2. Radical Formation:
    • This reaction generates free radicals that damage critical biomolecules within the parasite, including proteins and lipids.
  3. Cellular Damage:
    • The resulting oxidative stress disrupts cellular functions and ultimately leads to parasite death.

Data

Studies have shown that dihydroartemisinin has a rapid onset of action, with effective concentrations achieved within hours after administration in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 150°C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.

Relevant Data or Analyses

The stability studies indicate that dihydroartemisinin retains its efficacy over time when stored properly, making it suitable for pharmaceutical formulations.

Applications

Scientific Uses

Dihydroartemisinin is primarily used in the treatment of malaria due to its potent antimalarial properties. Its applications extend beyond malaria treatment to include:

  1. Combination Therapies:
    • It is often used in combination with other antimalarial drugs to enhance efficacy and reduce resistance development.
  2. Research on Cancer Treatment:
    • Emerging studies suggest potential anticancer properties due to its ability to induce apoptosis in cancer cells through similar mechanisms involving oxidative stress.
  3. Veterinary Medicine:
    • Dihydroartemisinin has been explored for use in treating parasitic infections in animals.
  4. Formulations for Drug Delivery Systems:
    • Research is ongoing into novel drug delivery systems that enhance the bioavailability and therapeutic effects of dihydroartemisinin.
Anticancer Mechanisms of Dihydroartemisinin

Dihydroartemisinin (DHA), the primary active metabolite of artemisinin derivatives, demonstrates multifaceted anticancer activity primarily through the induction of programmed cell death in malignant cells. Its mechanisms involve precise modulation of apoptotic pathways, reactive oxygen species (ROS) dynamics, and critical signaling cascades, as substantiated by extensive in vitro and in vivo studies.

Modulation of Apoptotic Pathways in Malignant Cells

Apoptosis induction represents a cornerstone of DHA’s anticancer efficacy. DHA orchestrates cell death through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on caspase activation and mitochondrial permeabilization.

Mitochondrial Intrinsic Apoptosis via Bcl-2/Bax Imbalance

DHA triggers mitochondrial apoptosis by disrupting the equilibrium between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. Key findings include:

  • Bax Upregulation & Bcl-2 Downregulation: In gastric adenocarcinoma (AGS) cells, DHA (50 μM, 48h) elevated Bax expression by 3.5-fold while suppressing Bcl-2 by 60%, altering the Bax/Bcl-2 ratio to favor mitochondrial outer membrane permeabilization (MOMP) [1] [6]. This imbalance facilitates cytochrome c release into the cytosol, confirmed in bladder cancer (EJ-138, HTB-9) and ovarian cancer (A2780, OVCAR-3) models [3] [8].
  • Caspase-9 Activation: Cytochrome c release activates caspase-9, which subsequently cleaves effector caspase-3. In HL60 leukemia cells, DHA (4–8 μM) induced caspase-9-dependent apoptosis, evidenced by 40–70% increases in caspase-3 activity and PARP cleavage [5] [8].
  • Pharmacological Synergy: Knockdown of anti-apoptotic Bcl-xL sensitized esophageal cancer cells to DHA, underscoring the therapeutic relevance of Bcl-2 family targeting [1].

Table 1: DHA-Mediated Regulation of Apoptotic Proteins in Cancer Models

Cancer TypeCell LineDHA ConcentrationBcl-2 ChangeBax ChangeKey EffectorsSource
Gastric AdenocarcinomaAGS50 μM, 48h↓ 60%↑ 3.5-foldCytochrome c, Caspase-9 [6]
Bladder CancerEJ-13825–100 μM, 48h↓ 45–80%↑ 2.8–4.1-foldCaspase-3, ΔΨm loss [3]
Ovarian CancerA278025 μM, 24h↓ 50%↑ 2.5-foldCaspase-9, PARP cleavage [4] [8]
LeukemiaHL608 μM, 48h↓ 55%↑ 3.0-foldCaspase-3, DNA fragmentation [5]

Death Receptor-Mediated Extrinsic Apoptosis via Caspase Activation

DHA concurrently stimulates extrinsic apoptosis by enhancing death receptor signaling:

  • Fas/FADD Complex Formation: In ovarian cancer cells, DHA (10–50 μM) upregulated Fas and FADD expression by 2.3-fold and 1.8-fold, respectively, promoting caspase-8 activation. Pharmacological inhibition of caspase-8 attenuated DHA-induced apoptosis by 50–65% [4] [8].
  • Caspase-8/-3 Cascade: Activated caspase-8 cleaves Bid to tBid, bridging extrinsic and intrinsic pathways. In DHA-treated A2780 cells, tBid translocation to mitochondria amplified cytochrome c release, creating a feed-forward loop for apoptosis [4] [8].
  • Synergy with TRAIL: DHA sensitized resistant cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) by enhancing DISC assembly, highlighting its potential for combinatorial regimens [6].

Role of ROS-Dependent Apoptotic Signaling Cascades

Reactive oxygen species serve as central mediators of DHA-induced apoptosis:

  • ROS Burst Mechanism: DHA’s endoperoxide bridge undergoes iron(II)-catalyzed cleavage in cancer cells (high intracellular Fe²⁺), generating cytotoxic carbon-centered radicals and superoxide. In bladder cancer cells, DHA (50 μM) induced a 4-fold increase in ROS within 4h [3] [6].
  • ROS as Apoptotic Triggers: Elevated ROS directly oxidize mitochondrial cardiolipin, promoting MOMP and cytochrome c release. N-acetylcysteine (NAC), a ROS scavenger, reduced DHA-induced apoptosis in EJ-138 cells by 70% and blocked ΔΨm collapse [3] [9].
  • Modulation of Kinase Pathways: ROS activate stress kinases (JNK, p38 MAPK) while inhibiting survival pathways (AKT/STAT3). In colorectal cancer, DHA-induced ROS inactivated peroxiredoxin 2 (PRDX2), sustaining JNK/p38 activation and enhancing oxaliplatin cytotoxicity [9]. ROS also inhibited NF-κB nuclear translocation, sensitizing cells to TNFα-mediated death [1] [6].

Table 2: ROS-Dependent Signaling Pathways in DHA-Treated Cancers

PathwayCancer TypeROS ChangeKey Molecular EventsFunctional OutcomeSource
JNK/p38 MAPKColorectal↑ 4.2-foldPRDX2 inactivation → Sustained JNK phosphorylationSynergy with oxaliplatin [9]
NF-κB InhibitionGastric↑ 3.8-foldIκBα stabilization → Blocked NF-κB nuclear translocationSensitization to TNFα-induced death [1] [6]
Mitochondrial PermeabilizationBladder↑ 4.0-foldCardiolipin oxidation → Cytochrome c releaseCaspase-9 activation [3]
p53 ActivationLiver↑ 3.5-foldp53 Ser15 phosphorylation → Bax transcriptionG1/S cell cycle arrest [1]

Inhibition of Metastatic Dissemination

DHA impedes metastasis through dual suppression of migratory machinery and extracellular matrix (ECM) remodeling:

  • MMP14 Downregulation: In gastric adenocarcinoma, DHA (40 μM, 24h) suppressed MMP14 expression by 60%, inhibiting ECM degradation and tumor cell invasion. Computational docking revealed DHA binding to MMP14’s catalytic domain (ΔG = -9.2 kcal/mol), impeding collagenolysis [6].
  • Epithelial-Mesenchymal Transition (EMT) Reversal: DHA upregulated E-cadherin while downregulating N-cadherin and vimentin in metastatic breast cancer models, reducing cell motility by 80% [1] [6].
  • Hedgehog Pathway Inhibition: In ovarian cancer, DHA suppressed Gli1 nuclear translocation and PTCH1 expression, abrogating Hh-driven metastasis. Co-treatment with the Smo agonist purmorphamine reversed DHA’s anti-migratory effects by 75% [2].

Synergistic Interactions with Conventional Chemotherapeutics

DHA chemosensitizes cancer cells by counteracting resistance pathways:

  • Platinum Synergy: DHA (5 μM) enhanced carboplatin cytotoxicity in ovarian cancer 4-fold by inhibiting NF-κB-mediated survival signals and upregulating copper transporter 1 (CTR1), critical for platinum uptake [4] [8].
  • Oxaliplatin Potentiation: In colorectal cancer, DHA-induced ROS inactivated STAT3 via PRDX2 suppression, augmenting oxaliplatin-induced ER stress and apoptosis. Combined treatment reduced tumor volume in xenografts by 85% vs. 45% with oxaliplatin alone [9].

Targeting Iron Metabolism and Transferrin Receptor (TfR)

Exploitation of cancer cell iron dependency underpins DHA’s selectivity:

  • TfR Downregulation: DHA (5 μM, 72h) reduced TfR mRNA by 50% in leukemia cells, limiting iron influx and exacerbating ROS accumulation. TfR knockdown sensitized cells to DHA, confirming TfR’s role in resistance [5] [7].
  • Iron-Dependent Cytotoxicity: Iron chelation (deferoxamine) abrogated DHA’s effects in endometrial cancer, while holotransferrin supplementation amplified apoptosis 2.5-fold [7].

Properties

CAS Number

98672-75-4

Product Name

Dihydroartemisinin

IUPAC Name

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3

InChI Key

BJDCWCLMFKKGEE-UHFFFAOYSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.